(E)-3-(Methylthio)acrylic acid

CAS No.: 26398-93-6

Cat. No.: VC1817583

Molecular Formula: C4H6O2S

Molecular Weight: 118.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26398-93-6 |

|---|---|

| Molecular Formula | C4H6O2S |

| Molecular Weight | 118.16 g/mol |

| IUPAC Name | (E)-3-methylsulfanylprop-2-enoic acid |

| Standard InChI | InChI=1S/C4H6O2S/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ |

| Standard InChI Key | RCZLOQQOUWHMIS-NSCUHMNNSA-N |

| Isomeric SMILES | CS/C=C/C(=O)O |

| SMILES | CSC=CC(=O)O |

| Canonical SMILES | CSC=CC(=O)O |

Introduction

Chemical Structure and Properties

Structural Features

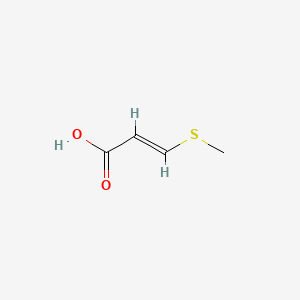

(E)-3-(Methylthio)acrylic acid has the molecular formula C₄H₆O₂S and a molecular weight of 118.16 g/mol. Its structure consists of an acrylic acid backbone with a methylthio (-SCH₃) substituent at the β-position of the carbon chain. The (E) configuration indicates that the carboxylic acid group and the methylthio group are positioned on opposite sides of the carbon-carbon double bond .

The structural formula can be represented as:

CH₃-S-CH=CH-COOH

With the trans configuration around the double bond, this molecular arrangement contributes to its specific physical and chemical properties .

Physical and Chemical Properties

The physical and chemical properties of (E)-3-(Methylthio)acrylic acid are summarized in Table 1.

Table 1: Physical and Chemical Properties of (E)-3-(Methylthio)acrylic acid

| Property | Value |

|---|---|

| IUPAC Name | (E)-3-methylsulfanylprop-2-enoic acid |

| Common Names | 3-Methylthioacrylic acid, Trans-3-methylthioacrylic acid |

| Molecular Formula | C₄H₆O₂S |

| Molecular Weight | 118.16 g/mol |

| CAS Registry Number | 26398-93-6 |

| Physical Appearance | Typically a colorless liquid |

| Odor | Characteristic acrid smell |

| Solubility | Miscible with water and organic solvents |

| Classification | Unsaturated carboxylic acid, Straight-chain fatty acid |

| Stereochemistry | Contains one E/Z center (trans configuration) |

| InChI | InChI=1S/C4H6O2S/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ |

| SMILES | CS\C=C\C(O)=O |

Occurrence in Nature

Biological Sources

(E)-3-(Methylthio)acrylic acid has been reported to occur naturally in several microorganisms and plants. Specifically, it has been identified in:

The presence of this compound in Streptomyces species is particularly noteworthy as these bacteria are known for producing various bioactive secondary metabolites. Research suggests that (E)-3-(Methylthio)acrylic acid may be formed in Streptomyces through the metabolism of methionine .

Synthesis Methods

Industrial Production Considerations

The industrial production of acrylic acid derivatives typically involves the oxidation of propylene or acrolein. For specialized derivatives like (E)-3-(Methylthio)acrylic acid, additional steps would be required to introduce the methylthio group at the β-position while maintaining stereochemical control .

Given that acrylic acid and its esters have significant commercial value with worldwide annual production exceeding one million tons, the development of efficient synthesis methods for derivatives like (E)-3-(Methylthio)acrylic acid could have industrial relevance if applications warrant scaled production .

Chemical Reactivity

Characteristic Reactions

As an unsaturated carboxylic acid with a methylthio substituent, (E)-3-(Methylthio)acrylic acid can participate in various chemical reactions through both its functional groups:

-

Carboxylic Acid Reactions:

-

Esterification with alcohols to form corresponding esters

-

Salt formation with bases

-

Decarboxylation under specific conditions

-

Amide formation with amines

-

-

Unsaturated Carbon Chain Reactions:

-

Addition reactions across the carbon-carbon double bond

-

Michael addition with nucleophiles

-

Polymerization under appropriate conditions

-

Cycloaddition reactions

-

-

Methylthio Group Reactions:

-

Oxidation to sulfoxide or sulfone

-

Nucleophilic substitution under specific conditions

-

Coordination with transition metals

-

Reactivity Considerations

The presence of the methylthio group affects the electron distribution in the molecule, potentially altering its reactivity compared to unsubstituted acrylic acid. Upon oxidation, reactive intermediates may form, leading to interactions with cellular components that can modulate enzyme activities or disrupt cellular processes. This reactivity contributes to its potential biological effects.

Biological Activity and Applications

Research and Industrial Applications

Current and potential applications of (E)-3-(Methylthio)acrylic acid include:

-

Chemical Research: As a building block for synthesizing more complex molecules with potential biological activities.

-

Pharmaceutical Development: Possible use in drug discovery as a precursor for pharmaceutically active compounds.

-

Polymer Chemistry: Potential incorporation into specialized polymers, similar to other acrylic acid derivatives that are widely used in polymer production .

-

Agricultural Applications: Possible development as plant growth regulators or fungicides based on the biological activities of related compounds .

Related Compounds

Structural Analogs

Several compounds structurally related to (E)-3-(Methylthio)acrylic acid have been studied and have established applications:

-

3-(Methylthio)propionic acid: The saturated analog, which is an intermediate in methionine metabolism and has shown antifungal activity .

-

Acrylic acid and its esters: The parent compound and its derivatives are widely used in polymer production, coatings, adhesives, and various industrial applications .

-

(E)-3-(4-Methoxyphenyl)acrylic acid: Another substituted acrylic acid that shows significant hepatoprotective activity, anti-amnesic effects, cognition-enhancing activity, and antihyperglycemic properties .

Comparative Properties

Table 2 provides a comparison between (E)-3-(Methylthio)acrylic acid and related compounds.

Table 2: Comparison of (E)-3-(Methylthio)acrylic acid with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Distinguishing Features | Notable Properties/Applications |

|---|---|---|---|---|

| (E)-3-(Methylthio)acrylic acid | C₄H₆O₂S | 118.16 | Methylthio group at β-position, trans configuration | Occurrence in Streptomyces species, potential biological activities |

| 3-(Methylthio)propionic acid | C₄H₈O₂S | 120.17 | Saturated carbon chain | Intermediate in methionine metabolism, antifungal activity |

| Acrylic acid | C₃H₄O₂ | 72.06 | No substituents, simplest unsaturated carboxylic acid | Industrial polymer production, coatings, adhesives |

| Methyl acrylate | C₄H₆O₂ | 86.09 | Methyl ester of acrylic acid | Production of acrylate fibers, pharmaceutical intermediates |

| (E)-3-(4-Methoxyphenyl)acrylic acid | C₁₀H₁₀O₃ | 178.19 | 4-Methoxyphenyl substituent | Hepatoprotective, anti-amnesic, antihyperglycemic activities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume